4-Amino-N-(2,6-diethylphenyl)benzamide is a synthetic derivative of the anticonvulsant drug Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide). [] It belongs to the benzamide class of compounds and has been investigated for its potential anticonvulsant properties. [] While its parent compound, Ameltolide, shows promising anticonvulsant activity, 4-Amino-N-(2,6-diethylphenyl)benzamide displays modified pharmacological properties, including improved efficacy and protective index after oral administration. []
4-Amino-N-(2,6-diethylphenyl)benzamide has been evaluated for its anticonvulsant activity in various animal models. [] Studies demonstrated its superiority over the commonly used anticonvulsant drug phenytoin in the maximal electroshock seizure (MES) test, indicating its effectiveness in preventing seizures induced by electrical stimulation. [] Notably, the compound showed a higher efficacy and protective index after oral administration compared to Ameltolide, suggesting its potential for oral antiepileptic therapy. []
The structural modification of Ameltolide by substituting the methyl groups with ethyl groups in 4-Amino-N-(2,6-diethylphenyl)benzamide appears to significantly influence its pharmacological properties. [] Despite being less active than Ameltolide after intraperitoneal administration, the increased steric bulk provided by the ethyl groups likely contributes to its enhanced oral bioavailability and efficacy. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8